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Compound of Interest

(S)-3-Amino-3-(4-
Compound Name: o
cyanophenyl)propanoic acid

Cat. No.: B112935

An In-depth Technical Guide to the Molecular Structure of (S)-3-Amino-3-(4-
cyanophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic 3-amino acid of
significant interest in medicinal chemistry and pharmaceutical development. Its rigid
cyanophenyl moiety and defined stereochemistry at the [3-carbon make it a valuable building
block for synthesizing peptidomimetics, modulating peptide conformations, and developing
novel therapeutic agents, particularly in neuropharmacology. This guide provides a detailed
examination of its molecular structure, physicochemical properties, and anticipated
spectroscopic profile. Furthermore, it outlines robust, field-proven protocols for its synthesis via
the Rodionov reaction and subsequent enantioselective separation using enzymatic kinetic
resolution, offering researchers a comprehensive resource for the practical application of this
versatile compound.

Introduction: The Significance of Aryl-Substituted f3-
Amino Acids
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B-Amino acids are structural isomers of the canonical a-amino acids, with the amino group
attached to the second carbon (the -carbon) from the carboxyl group. This seemingly minor
structural shift imparts profound changes in their chemical and biological properties. Peptides
constructed from [3-amino acids, known as (-peptides, exhibit remarkable resistance to
enzymatic degradation by proteases, a critical advantage in drug design.[1] They also adopt
stable, predictable secondary structures, including helices and sheets, making them excellent
scaffolds for mimicking the architectures of natural proteins.

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid, a derivative of 3-phenylalanine, incorporates
a cyano-substituted aromatic ring. This feature is particularly valuable for several reasons:

 Structural Rigidity: The phenyl group provides conformational constraint, which is crucial for
designing ligands with high receptor affinity and selectivity.

» Electronic Properties: The electron-withdrawing nitrile group (C=N) alters the electronic
landscape of the aromatic ring, influencing non-covalent interactions such as 1-stacking and
hydrogen bonding, which are critical for molecular recognition at a receptor binding site.

o Synthetic Handle: The nitrile group can be chemically transformed into other functional
groups, such as amines or carboxylic acids, providing a versatile anchor point for further
molecular elaboration.

This compound serves as a key building block in the synthesis of novel drugs targeting amino
acid pathways and has been utilized in neuropharmacology research to probe synaptic
transmission.[2] Its ability to mimic natural amino acids while introducing unique structural and
electronic features makes it an attractive tool for exploring new therapeutic avenues.[2]

Molecular Structure and Physicochemical

Properties
Core Structure and Functional Groups

The molecule's architecture consists of a three-carbon propanoic acid backbone. The key
features are:

e Achiral center at the C3 ([3) position.
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e A primary amino group (-NH2) attached to the chiral C3 carbon.

e A 4-cyanophenyl group also attached to the C3 carbon, providing steric bulk and specific
electronic properties.

o A carboxylic acid group (-COOH) at the C1 position.

Below is a diagram illustrating the core molecular structure.

Chirality

mm——————- ~((S)-Configuration at C3)

Functional Groups

Al )

Propanoic Acid Backbone

cCiL —» C2 —» C3(pB)

Click to download full resolution via product page

Caption: Logical relationship of the core components of the molecule.

Stereochemistry

The designation "(S)" refers to the absolute configuration at the C3 stereocenter, as defined by
the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the amino and 4-
cyanophenyl groups is critical, as biological systems are inherently chiral. Enantiomers of a
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drug molecule often exhibit vastly different pharmacological activities, with one being potent
while the other may be inactive or even toxic. Therefore, ensuring enantiopurity is a paramount
concern in drug development.

Physicochemical Properties

The key physicochemical properties are summarized in the table below, compiled from supplier
data.[2]

Property Value

CAS Number 718596-77-1

Molecular Formula C10H10N202

Molecular Weight 190.2 g/mol

Appearance White to off-white powder

Purity >99% (HPLC)

Optical Rotation [0]25>_D_ =+3 % 2°(¢c=0.15 in H20)
Synonyms L-B-Phe(4-CN)-OH, (S)-4-Cyano-[3-

phenylalanine

Spectroscopic Characterization (Anticipated)

Disclaimer:Specific, experimentally verified spectra for (S)-3-Amino-3-(4-
cyanophenyl)propanoic acid are not readily available in the cited public literature. The
following sections describe the expected spectroscopic characteristics based on fundamental
principles of NMR, IR, and MS, derived from the molecule's known structure.

Anticipated 'H NMR Spectroscopy

In a suitable solvent like D20 or DMSO-ds, the proton NMR spectrum is expected to show
distinct signals:

e Aromatic Protons: Two doublets in the range of & 7.5-7.9 ppm. These correspond to the
AA'BB' system of the para-substituted benzene ring. The protons ortho to the cyano group
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will be further downfield than those meta to it.

e Benzylic Proton (C3-H): A triplet or doublet of doublets around & 4.3-4.6 ppm. This proton is
coupled to the adjacent methylene protons at C2.

» Methylene Protons (C2-Hz): Two signals appearing as a multiplet (often a doublet of doublets
for each proton) around & 2.7-3.0 ppm. These two protons are diastereotopic due to the
adjacent chiral center, meaning they are chemically non-equivalent and will couple with each
other and with the C3 proton.

o Labile Protons (-NHz and -COOH): These signals are broad and their chemical shift is highly
dependent on solvent, concentration, and temperature. In D20, these protons will exchange
with deuterium and the signals will disappear.

Anticipated **C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum should reveal 8 distinct signals for the 10 carbon
atoms:

e Carbonyl Carbon (-COOH): & 172-175 ppm.

e Aromatic Carbons: Four signals between & 110-150 ppm. This includes the ipso-carbon
attached to the propanoic acid chain, the carbon bearing the cyano group, and the two pairs
of equivalent CH carbons.

 Nitrile Carbon (-C=N): 6 118-122 ppm.
e Benzylic Carbon (C3): & 50-55 ppm.

o Methylene Carbon (C2): 6 40-45 ppm.

Anticipated Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to its functional groups:
e -NH:2 Stretch: A broad band (or two sharp peaks) around 3300-3500 cm™1.

e -OH Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm™1.
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e -C=N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2240 cm~—1.
e C=0 Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm~1.

e Aromatic C=C Stretch: Peaks in the 1450-1600 cm~1 region.

Anticipated Mass Spectrometry

Using electrospray ionization (ESI), the mass spectrum should show a prominent peak for the
protonated molecule [M+H]* at m/z 191.2. High-resolution mass spectrometry would confirm
the elemental composition.

Synthesis and Enantioselective Resolution

The most efficient strategy for obtaining enantiopure (S)-3-Amino-3-(4-
cyanophenyl)propanoic acid involves a two-stage process: first, the synthesis of the racemic
compound, followed by a highly selective enzymatic resolution.
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Caption: Overall workflow for the synthesis and resolution of the target molecule.
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Protocol 1: Synthesis of Racemic Precursor

This protocol is based on the Rodionov reaction, a robust one-pot method for preparing 3-
amino acids.[3][4]

Causality Behind Choices:

e Reactants: 4-Cyanobenzaldehyde is the source of the cyanophenyl group. Malonic acid
provides the C2 and C1 carbons. Ammonium acetate serves as both the ammonia source
and a basic catalyst.

e Solvent: A protic solvent like ethanol is used to facilitate the solubility of the reactants and
intermediates.

o Mechanism: The reaction proceeds through an initial Knoevenagel condensation between
the aldehyde and malonic acid, followed by a conjugate (Michael) addition of ammonia to the
resulting a,B-unsaturated dicarboxylic acid. Subsequent decarboxylation upon heating yields
the final racemic [3-amino acid.

Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-
cyanobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.2 eq).

o Solvent Addition: Add absolute ethanol to the flask to achieve a reactant concentration of
approximately 0.5 M.

o Reflux: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction mixture
will typically become a clear solution before a precipitate forms.

o Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)
until the starting aldehyde is consumed (typically 6-8 hours).

« |solation: Cool the reaction mixture to room temperature and then in an ice bath. The
racemic [3-amino acid often precipitates as a white solid.

« Purification: Collect the solid by vacuum filtration and wash with cold ethanol to remove
unreacted starting materials and byproducts. The crude product can be further purified by
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recrystallization if necessary.

Protocol 2: Enantioselective Enzymatic Resolution

This protocol leverages the high enantioselectivity of Candida antarctica Lipase A (CAL-A) to
resolve the racemic amino ester.[5]

Causality Behind Choices:

e Substrate: The reaction requires the ethyl or methyl ester of the racemic amino acid, as
lipases are ester hydrolases/transferases. The free acid must first be esterified (e.g., using
thionyl chloride in ethanol).

o Enzyme: CAL-A is chosen for its excellent ability to discriminate between enantiomers of (3-
amino esters and its high chemoselectivity for N-acylation over other potential side reactions.

[5]

o Acyl Donor: An activated ester like butyl butanoate or 2,2,2-trifluoroethyl butanoate serves as
the acyl group donor. The enzyme transfers the butanoyl group specifically to the amino
group of one enantiomer (typically the R-enantiomer).

e Principle (Kinetic Resolution): The enzyme acylates one enantiomer much faster than the
other. By stopping the reaction at ~50% conversion, the mixture will contain the unreacted,
enantiopure (S)-amino ester and the N-acylated (R)-amino amide. These two compounds
have different chemical properties (basicity, polarity) and can be easily separated.

Step-by-Step Methodology:

 Esterification: Convert the racemic acid from Protocol 1 to its corresponding ethyl ester using
standard methods (e.qg., refluxing in ethanol with a catalytic amount of sulfuric acid or using
SOCL).

o Enzymatic Reaction: Dissolve the racemic ethyl ester (1.0 eq) in a suitable organic solvent
(e.g., diisopropyl ether) or use the acyl donor as the solvent (e.g., neat butyl butanoate).

o Enzyme Addition: Add immobilized Candida antarctica Lipase A (e.g., Novozym 735) to the
solution.
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e Acylation: Add the acyl donor (e.g., 2,2,2-trifluoroethyl butanoate, 1.0 eq) and stir the
suspension at a controlled temperature (e.g., 40-50 °C).

» Monitoring: Monitor the conversion by chiral HPLC. The goal is to stop the reaction as close
to 50% conversion as possible to maximize both the yield and enantiomeric excess (ee) of
the desired (S)-enantiomer.

o Workup: Once 50% conversion is reached, remove the immobilized enzyme by filtration.

o Separation: Separate the unreacted (S)-amino ester from the newly formed (R)-N-butanoyl
amide. This can be achieved by an acid-base extraction or by column chromatography. The
amino ester is basic and can be extracted into an acidic agueous phase, while the neutral
amide remains in the organic phase.

» Hydrolysis: Hydrolyze the purified (S)-amino ester to the final (S)-amino acid using standard
basic or acidic hydrolysis conditions, followed by neutralization.

Key Applications in Drug Development and
Research

The unique structural features of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid make it a
high-value component in modern drug discovery.

Building Block in Peptide Synthesis

In its N-protected forms, such as Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid or the
Boc-protected equivalent, the molecule is readily incorporated into peptide chains using
standard solid-phase peptide synthesis (SPPS).[6] Its inclusion can:

e Induce Stable Turns: The 3-amino acid structure promotes the formation of turn-like
secondary structures in peptides.

o Enhance Proteolytic Stability: The altered peptide backbone is not recognized by many
proteases, increasing the in-vivo half-life of the resulting peptide drug.

 Introduce Novel Side-Chain Interactions: The cyanophenyl group can act as a hydrogen
bond acceptor or participate in dipole-dipole and 1t-stacking interactions within a receptor

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b112935?utm_src=pdf-body
https://www.benchchem.com/product/b112935?utm_src=pdf-body
https://www.chemimpex.com/products/15600
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

pocket, potentially enhancing binding affinity and selectivity.[6]

Applications in Neuropharmacology

This compound and its derivatives are valuable tools for designing molecules that interact with
the central nervous system.[2] They can be used to synthesize analogs of neurotransmitters or
to create ligands for receptors that bind amino acids. The defined stereochemistry and rigid
structure allow for precise probing of the steric and electronic requirements of receptor binding
sites, aiding in the rational design of more potent and selective neurological drugs.[2]

Conclusion

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is more than a simple chemical reagent; it is
an enabling tool for the sophisticated design of next-generation therapeutics. Its molecular
structure, characterized by a key stereocenter and a functionalized aromatic ring, provides a
unigue combination of conformational rigidity and chemical versatility. The well-established
synthetic and resolution protocols detailed in this guide offer a clear and reliable pathway for its
preparation in an enantiomerically pure form. For researchers in drug development,
understanding the nuances of this molecule's structure and synthesis is the first step toward
unlocking its considerable potential in creating more stable, selective, and potent peptide-
based drugs and neurological agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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